N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine
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Overview
Description
N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl and diphenyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially improving its efficacy in various applications .
Properties
CAS No. |
129206-37-7 |
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Molecular Formula |
C19H20N2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-butyl-4,5-diphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H20N2S/c1-2-3-14-20-19-21-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21) |
InChI Key |
ZILFLUXRYFIGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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